LXY6090
Description
Historical Development and Discovery
LXY6090 emerged from systematic efforts to optimize manassantin A, a natural dineolignan isolated from Saururus cernuus, a plant historically used in traditional medicine for treating edema and inflammatory conditions. Initial studies identified manassantin A as a potent hypoxia-inducible factor 1 (HIF-1) inhibitor through cell-based luciferase reporter assays, with an IC50 of 35.2 nM. However, its structural complexity—a central tetrahydrofuran core with eight chiral centers—hindered large-scale synthesis and clinical translation.
In 2016, researchers designed this compound by replacing the tetrahydrofuran moiety with a cyclopentane ring, reducing stereochemical complexity while enhancing HIF-1 inhibitory activity. This modification yielded a derivative with simplified synthesis pathways and improved pharmacokinetic properties. This compound demonstrated a 9-fold increase in potency compared to manassantin A, achieving an IC50 of 4.11 nM in T47D breast cancer cells.
Chemical Classification as a Manassantin A Derivative
This compound belongs to the diterpenoid lignan class, specifically categorized as a dineolignan due to its dimeric structure derived from two phenylpropanoid units. Key structural features include:
The compound’s molecular formula is C39H46O10, with a molecular weight of 698.78 g/mol. Nuclear magnetic resonance (NMR) studies confirm its (1R,1'R,2R,2'R)-stereochemistry, critical for binding to HIF-1α.
Significance in HIF-1 Inhibitor Research
This compound has become a cornerstone in HIF-1α-targeted oncology research due to its dual mechanisms:
- Inhibition of HIF-1α Stabilization :
- Downregulation of HIF-1 Target Genes :
Table 1: Comparative Efficacy of this compound in Preclinical Models
Properties
Molecular Formula |
C35H36N2O6 |
|---|---|
Molecular Weight |
580.68 |
IUPAC Name |
cis-1,3-Bis(3-methoxy-4-(phenylcarbamoylmethoxy)-phenyl)cyclopentane |
InChI |
InChI=1S/C35H36N2O6/c1-40-32-20-26(15-17-30(32)42-22-34(38)36-28-9-5-3-6-10-28)24-13-14-25(19-24)27-16-18-31(33(21-27)41-2)43-23-35(39)37-29-11-7-4-8-12-29/h3-12,15-18,20-21,24-25H,13-14,19,22-23H2,1-2H3,(H,36,38)(H,37,39)/t24-,25+ |
InChI Key |
FUFGKMOHGUITMP-PLQXJYEYSA-N |
SMILES |
O=C(COC1=CC=C([C@@H]2C[C@H](C3=CC=C(OCC(NC4=CC=CC=C4)=O)C(OC)=C3)CC2)C=C1OC)NC5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LXY 6090; LXY-6090; LXY6090; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Manassantin A
Manassantin A, the parent compound of LXY6090, is a natural HIF-1α inhibitor with overlapping mechanisms but distinct pharmacological profiles:
This compound improves upon manassantin A by achieving potent HIF-1α suppression at lower concentrations and through a more specific VHL-mediated pathway . However, manassantin A’s broader signaling effects (e.g., NF-κB/STAT3 inhibition) may confer additional anti-inflammatory benefits .
NNC 55-0396
NNC 55-0396 is a calcium channel blocker repurposed as a HIF-1α inhibitor. Unlike this compound:
- It targets HIF-1α indirectly by disrupting intracellular calcium signaling .
- Limited data exist on its efficacy in breast cancer models, and its mechanism lacks the specificity of this compound’s VHL-dependent degradation .
Quinazolin-4-one Derivatives
These compounds, identified via high-throughput screening, inhibit HIF-1α by blocking its interaction with coactivators like p300 . Compared to this compound:
- They exhibit broader activity against multiple HIF-1α interaction pathways but lack the mRNA-level suppression seen with this compound .
- No in vivo data in breast cancer models are available, limiting direct comparability .
Table 1: Comparative Efficacy of HIF-1α Inhibitors in Breast Cancer Models
Discussion
This compound distinguishes itself from other HIF-1α inhibitors through its dual action on mRNA stability and protein degradation, achieving potent effects at nanomolar concentrations . While manassantin A and quinazolin-4-one derivatives have broader signaling impacts, this compound’s specificity reduces off-target risks, making it a superior candidate for targeted breast cancer therapy. Further studies are needed to explore synergies with existing therapies (e.g., EGFR inhibitors) and long-term safety .
Q & A
What is the molecular mechanism by which LXY6090 inhibits HIF-1α in breast cancer cells?
Level: Basic
Answer:
this compound, a derivative of manassantin A, suppresses HIF-1α through dual mechanisms:
- mRNA suppression : Reduces HIF-1α mRNA levels under hypoxic conditions.
- Proteasomal degradation : Promotes VHL-dependent degradation of HIF-1α via the ubiquitin-proteasome pathway .
Key experimental methods to validate this include: - Western blotting for HIF-1α protein levels.
- qRT-PCR to quantify mRNA expression.
- Hypoxia-mimicking agents (e.g., CoCl₂) to induce HIF-1α stabilization.
How do researchers design experiments to assess dose-dependent effects of this compound on HIF-1α target genes?
Level: Basic
Answer:
A typical experimental design involves:
Cell line selection : Use hypoxia-sensitive breast cancer lines (e.g., T47D, MCF-7, MX-1) .
Dose gradients : Treat cells with this compound at concentrations (e.g., 2 nM, 10 nM) to establish dose-response curves.
Hypoxic induction : Expose cells to 1% O₂ or chemical hypoxia inducers.
Downstream analysis : Measure expression of HIF-1α target genes (e.g., VEGF, IGF-2) via ELISA or RNA-seq .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
